Chloroacetylenic Permethrin
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Overview
Description
. It is a valuable impurity in the synthesis of permethrin, a widely used insecticide.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Chloroacetylenic Permethrin involves the reaction of (3-phenoxyphenyl)methanol with (1S,3R)-3-(2-chloroethynyl)-2,2-dimethylcyclopropane-1-carboxylic acid chloride under controlled conditions . The reaction typically requires an organic base and solvents to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The final product is often purified through recrystallization from a methanol-water mixture to achieve a purity greater than 99.5% .
Chemical Reactions Analysis
Types of Reactions: Chloroacetylenic Permethrin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly with amines and alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Acid chlorides and anhydrides are frequently used for substitution reactions.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives .
Scientific Research Applications
Chloroacetylenic Permethrin has diverse applications in scientific research:
Mechanism of Action
Chloroacetylenic Permethrin acts on the nerve cell membrane by disrupting the function of voltage-gated sodium channels. This disruption leads to delayed repolarization and subsequent paralysis and death of the target pests . The compound targets the sodium channel protein type 1 subunit alpha, affecting the polarization of the nerve cell membrane .
Comparison with Similar Compounds
Permethrin: A widely used pyrethroid insecticide with similar applications but different molecular structure.
D-phenothrin: Another pyrethroid insecticide used in pest control.
Benzyl benzoate: Used in the treatment of scabies, with a different mechanism of action.
Uniqueness: Chloroacetylenic Permethrin is unique due to its specific molecular structure, which allows it to act as an intermediate in the synthesis of various chlorinated pesticides. Its ability to undergo multiple chemical reactions and its role in producing high-purity permethrin make it a valuable compound in both research and industrial applications .
Properties
CAS No. |
85576-82-5 |
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Molecular Formula |
C21H19ClO3 |
Molecular Weight |
354.8 g/mol |
IUPAC Name |
(3-phenoxyphenyl)methyl (1S,3R)-3-(2-chloroethynyl)-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C21H19ClO3/c1-21(2)18(11-12-22)19(21)20(23)24-14-15-7-6-10-17(13-15)25-16-8-4-3-5-9-16/h3-10,13,18-19H,14H2,1-2H3/t18-,19-/m1/s1 |
InChI Key |
FJEFBSUEZRQPIM-RTBURBONSA-N |
Isomeric SMILES |
CC1([C@@H]([C@@H]1C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C#CCl)C |
Canonical SMILES |
CC1(C(C1C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C#CCl)C |
Origin of Product |
United States |
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